

"structure-activity relationship (SAR) studies of 1,4-dihydropyrazine-based enzyme inhibitors"

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Compound of Interest

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A Comparative Guide to Pyrazine-Based Enzyme Inhibitors: SAR, Protocols, and Pathways

While the **1,4-dihydropyrazine** scaffold is not widely represented in the current literature on enzyme inhibitors, the closely related pyrazine core has emerged as a privileged structure in the development of potent and selective inhibitors for key enzymatic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazine-based inhibitors targeting two critical enzyme families: Histone Acetyltransferases (HATs) p300/CBP and the S-Phase Kinase-Associated Protein 2 (Skp2) as part of an E3 ubiquitin ligase complex.

This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the SAR, experimental methodologies, and relevant signaling pathways for these pyrazine-based enzyme inhibitors.

Structure-Activity Relationship (SAR) of Pyrazine-Based Enzyme Inhibitors

The following tables summarize the quantitative SAR data for two distinct classes of pyrazine-based enzyme inhibitors.

1,4-Pyrazine-Containing Inhibitors of p300/CBP Histone Acetyltransferases (HATs)

A series of 1,4-pyrazine-containing compounds have been identified as competitive inhibitors of the HAT domain of p300 and its paralog CBP, which are crucial regulators of gene transcription. [1][2] The inhibitory activities of these compounds were evaluated through biochemical assays, with the most potent compounds demonstrating IC50 values in the low micromolar range.[1]

Compound ID	R ² Substituent	R ⁵ and R ⁶ Substituents	p300 HAT IC50 (μM)	Reference
3	piperidin-4-ylmethoxy	p-Br-phenyl	5.7	[2]
4	linear 4-carbon spacer	p-Br-phenyl	>10 (21.2% inhib. at 10μM)	[2]
11	cyclohexyl-containing 5-carbon spacer	p-Br-phenyl	~10 (59.1% inhib. at 10μM)	[2]
14	piperidin-4-ylmethoxy	p-I-phenyl	7.8	[2]
15	piperidin-4-ylmethoxy	p-Cl-phenyl	>10	[2]
29	piperidin-4-ylmethoxy	3-fluoro-4-bromophenyl	1.4	[1][2]

Key SAR Insights for p300/CBP HAT Inhibitors:

- The piperidin-4-ylmethoxy group at the R² position appears to be the most favorable substituent among the tested analogs.[2]
- Substitution on the phenyl rings at the R⁵ and R⁶ positions significantly influences inhibitory activity, with halogenated phenyl groups being common.
- The addition of a meta-fluoro group to the para-bromophenyl substituent in compound 29 led to a significant increase in potency compared to compound 3.[2]

- The most potent compound, 29, was found to be a competitive inhibitor with respect to the histone substrate.[\[1\]](#)[\[2\]](#)

1,3-Diphenylpyrazine Derivatives as Skp2 Inhibitors

A series of 1,3-diphenylpyrazine derivatives have been developed as inhibitors of the S-phase kinase-associated protein 2 (Skp2), which is a component of the SCF E3 ubiquitin ligase complex responsible for the degradation of the tumor suppressor p27. These compounds target the interaction between Skp2 and Cks1, a critical step for substrate recognition.

Compound ID	R ¹ Substituent	R ² Substituent	Skp2-Cks1 Interaction IC50 (μM)	Reference
11a	H	H	> 20	
14i	4-OH	4-F	2.8	

Note: The available search results provided limited quantitative data for a full SAR table for Skp2 inhibitors. Compound 14i is highlighted as a potent example from the series.

Key SAR Insights for Skp2 Inhibitors:

- The development of this series started from a hit compound 11a from an in-house library.[\[3\]](#)
- Systematic optimization of the diphenylpyrazine scaffold led to the identification of compound 14i with potent activity against the Skp2-Cks1 interaction.[\[3\]](#)
- Compound 14i also demonstrated significant anti-proliferative activity in cancer cell lines.[\[3\]](#)

Experimental Protocols

Detailed methodologies for the key assays used to determine the inhibitory activity of these pyrazine-based compounds are outlined below.

p300/CBP Histone Acetyltransferase (HAT) Inhibition Assay

A biochemical assay is employed to measure the inhibition of the recombinant HAT domain of human p300.^[4]

- Principle: The assay measures the transfer of a radiolabeled acetyl group from [³H]-acetyl-CoA to a histone peptide substrate.
- Reagents:
 - Recombinant human p300 HAT domain.
 - Histone H3 (1-21) peptide substrate.
 - [³H]-labeled acetyl-CoA (cofactor).
 - Assay buffer.
 - Test compounds (inhibitors).
- Procedure:
 - The p300 enzyme, histone peptide substrate, and test compound are pre-incubated in the assay buffer.
 - The reaction is initiated by the addition of [³H]-acetyl-CoA.
 - The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time.
 - The reaction is stopped, and the radiolabeled acetylated histone peptide is separated from the unreacted [³H]-acetyl-CoA.
 - The amount of radioactivity incorporated into the histone peptide is quantified using a scintillation counter.
- Data Analysis: The inhibitory activity is determined by comparing the radioactivity in the presence of the test compound to the control (without inhibitor). IC₅₀ values are calculated from the dose-response curves.

Skp2-Cks1 Interaction Inhibition Assay (AlphaScreen)

An Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a high-throughput method used to screen for inhibitors of the Skp2-Cks1 protein-protein interaction.^{[5][6]}

- Principle: This bead-based assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are in close proximity. This proximity is achieved through the interaction of the target proteins fused to specific tags that bind to the respective beads. Disruption of the protein-protein interaction by an inhibitor leads to a decrease in the luminescent signal.^{[5][6]}
- Reagents:
 - Glutathione S-transferase (GST)-tagged Skp2/Skp1 complex.
 - Histidine (His)-tagged Cks1.
 - Glutathione-coated donor beads.
 - Nickel-chelate acceptor beads.
 - Assay buffer.
 - Test compounds (inhibitors).
- Procedure:
 - GST-Skp2/Skp1 and His-Cks1 are incubated with the test compound in a microplate well.
 - Glutathione-coated donor beads are added, which bind to the GST-tagged Skp2/Skp1.
 - Nickel-chelate acceptor beads are added, which bind to the His-tagged Cks1.
 - The mixture is incubated to allow for protein interaction and bead association.
 - The plate is read in an AlphaScreen-compatible reader, which excites the donor beads and measures the luminescent signal from the acceptor beads.

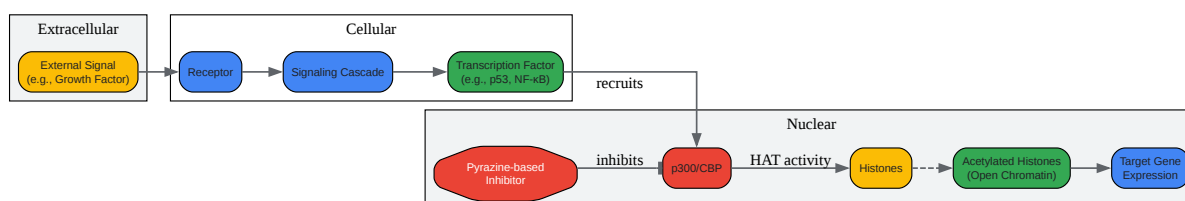
- **Data Analysis:** The inhibitory effect is quantified by the reduction in the AlphaScreen signal. IC50 values are determined by plotting the signal intensity against the concentration of the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and a general workflow for SAR studies.

p300/CBP-Mediated Transcriptional Activation

p300 and CBP are key transcriptional co-activators that play a central role in various signaling pathways by acetylating histones and other transcription factors, leading to chromatin relaxation and gene expression.^{[1][7][8]}

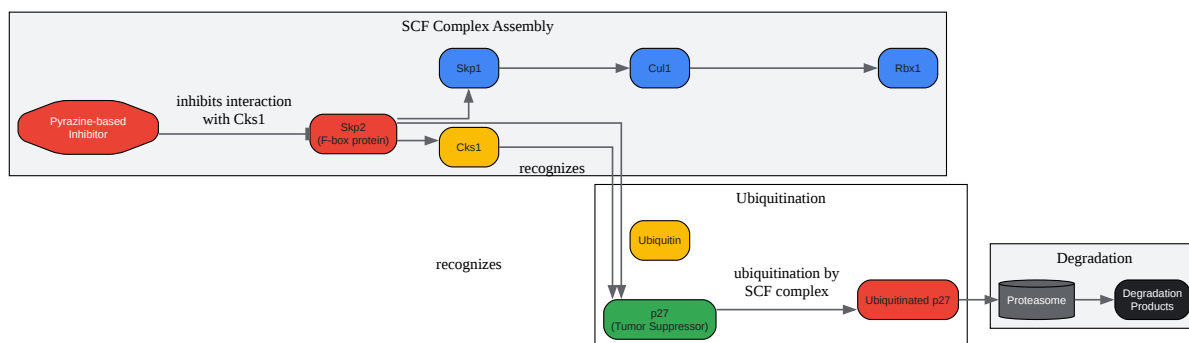


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Caption: p300/CBP signaling pathway and point of inhibition.

Skp2-Mediated Ubiquitination of p27

The SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, with Skp2 as the substrate recognition subunit, targets the cell cycle inhibitor p27 for ubiquitination and subsequent proteasomal degradation. The interaction between Skp2 and Cks1 is crucial for this process.^{[9][10][11]}

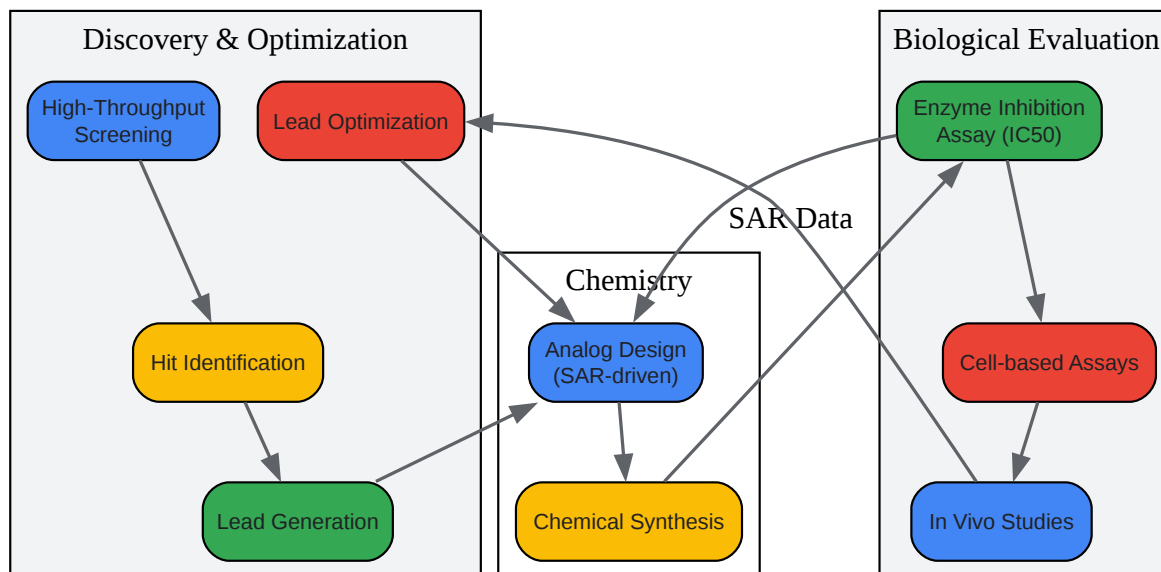


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Caption: Skp2-mediated ubiquitination of p27 and point of inhibition.

General Workflow for SAR Studies of Enzyme Inhibitors

The process of identifying and optimizing enzyme inhibitors through structure-activity relationship studies typically follows a cyclical workflow.



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Caption: General workflow for SAR studies of enzyme inhibitors.

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